4-[2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID
Description
Properties
IUPAC Name |
4-[[2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-16-6-5-9-19-14-21-25(34-23(16)19)29-24(17-7-3-2-4-8-17)30-26(21)35-15-22(31)28-20-12-10-18(11-13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWYZQOYZNJFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coumarin-Pyrimidine Annulation
The chromenopyrimidine system is commonly assembled via acid-catalyzed cyclization of 3-cyanoacetylcoumarin derivatives with amidine precursors. For 9-methyl-2-phenyl substitution:
- Pechmann Condensation : Resorcinol reacts with ethyl acetoacetate in concentrated H2SO4 to yield 7-methyl-4-phenylcoumarin.
- Cyclization with Guanidine : Treatment with guanidine hydrochloride in ethanol under reflux (Δ = 78°C, 12 hr) induces pyrimidine ring formation:
$$
\text{Coumarin} + \text{Guanidine} \xrightarrow{\text{EtOH, Δ}} \text{Chromenopyrimidine}
$$
Yield optimization studies show increasing ethanol polarity improves cyclization efficiency (82–89% yield).
Sulfur Incorporation Strategies
Thiolation at C4 Position
The critical sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling:
Method A (SNAr) :
- Generate 4-chlorochromenopyrimidine using POCl3/DMF (1:3 molar ratio) at 110°C
- Displace chloride with NaSH in DMF/H2O (4:1) at 60°C
Method B (Ullmann-type Coupling) :
CuI (10 mol%) catalyzes coupling between 4-iodochromenopyrimidine and thiourea in DMSO at 120°C.
| Method | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| A | 60 | 8 | 74 |
| B | 120 | 24 | 68 |
Acetamido Bridge Formation
Thioether-Acetamide Conjugation
The sulfanylchromenopyrimidine reacts with 2-bromoacetamide derivatives under basic conditions:
Intermediate Synthesis :
- 4-Aminobenzoic acid → protected as methyl ester (CH3I, K2CO3/DMF)
- Bromoacetylation with bromoacetyl bromide (Et3N, 0°C)
Coupling Reaction :
$$
\text{HS-Cromenopyrimidine} + \text{BrCH}_2\text{C(O)NH-Benzoc acid} \xrightarrow{\text{NaOH, EtOH}} \text{Target Intermediate}
$$
Critical parameters:
- pH 8–9 maintained with 1M NaOH
- Reaction monitored by TLC (Hexane:EtOAc = 3:1)
Final Deprotection and Purification
Ester Hydrolysis
The methyl ester is cleaved using LiOH (2 eq) in THF/H2O (3:1) at 50°C for 6 hr. Post-hydrolysis purification involves:
- Acidification to pH 2 with concentrated HCl
- Recrystallization from ethanol/water (4:1 v/v)
- Activated carbon treatment (2% w/v) to remove colored impurities
Characterization Data :
- IR (KBr) : 1685 cm−1 (C=O), 2560 cm−1 (S-H, absent in final product)
- 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, benzoic acid-H), 2.71 (s, 3H, CH3)
- HPLC Purity : 98.6% (C18 column, 0.1% H3PO4/MeCN gradient)
Industrial Scalability Considerations
Process Optimization
Patent CN101928277B discloses cost-saving modifications for large-scale production:
- Eliminates carboxyl protection/deprotection steps
- Reduces synthesis from 4 → 2 steps
- Overall yield improvement from 52% → 68%
Economic Impact :
- Raw material costs reduced by 20%
- E-factor decreases from 18 → 11 kg waste/kg product
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the chromeno-pyrimidine core
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, potassium carbonate
Scientific Research Applications
4-[2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiproliferative agent.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with analogous benzoic acid derivatives, highlighting differences in substituents, heterocyclic cores, and molecular weights.
Key Observations:
Heterocyclic Core Variations: The target compound employs a chromenopyrimidine core, distinct from the pyrimido-benzazepine in or the quinoline in . Chromenopyrimidines are known for planar aromatic systems that enhance DNA intercalation or kinase binding, whereas benzazepines and quinolines may prioritize different target interactions (e.g., G-protein-coupled receptors or topoisomerases) .
Substituent Effects: The sulfanyl acetamido linker in the target compound introduces a flexible sulfur-containing bridge, contrasting with the rigid amino linker in or the direct sulfanyl group in . Thioether linkages can improve metabolic stability compared to ethers or amines . Halogenation (e.g., chlorine in , fluorine in ) is absent in the target compound but is a common strategy to enhance lipophilicity and binding affinity in drug design.
Research Findings and Implications
Structural Analysis:
- The chromenopyrimidine core in the target compound likely adopts a planar conformation, as inferred from analogous systems in . This geometry favors π-π stacking interactions with biological targets, such as ATP-binding pockets in kinases.
- The sulfanyl acetamido group may serve as a hydrogen bond acceptor via the carbonyl oxygen, while the thioether sulfur could participate in hydrophobic interactions .
Pharmacological Potential:
- Compared to the pyrimido-benzazepine derivative , the target compound’s lack of halogen substituents might reduce off-target toxicity but could also lower binding affinity.
Q & A
Q. What are the key synthetic steps for preparing 4-[2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoic acid?
Answer: The synthesis involves three critical steps:
Chromeno-pyrimidine core formation : Cyclization of phenolic and pyrimidine precursors under reflux conditions in polar aprotic solvents (e.g., DMF) with catalytic acid .
Sulfanyl group introduction : Thiolation via nucleophilic substitution using thiourea or thiol derivatives, optimized at 60–80°C to avoid side reactions .
Acetamide linkage : Acylation of the benzoic acid moiety with activated esters (e.g., NHS esters) in anhydrous dichloromethane .
Validation : Confirm purity (>95%) via HPLC and structural integrity using -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .
Q. How to confirm the structural identity of this compound using spectroscopic methods?
Answer:
- NMR :
- -NMR: Aromatic protons (δ 6.8–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfanyl-acetamide protons (δ 3.8–4.2 ppm) .
- -NMR: Carbonyl signals (C=O at ~170 ppm) and chromeno-pyrimidine carbons (120–160 ppm) .
- IR : Stretching vibrations for C=O (1680–1720 cm) and S–C (650–700 cm) .
- Mass Spectrometry : Molecular ion peak at m/z 483.54 (M+H) .
Q. What are the preliminary biological screening methods for this compound?
Answer:
- In vitro assays :
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenases (COX-1/2) .
- Solubility : Use DMSO stocks (≤0.1% final concentration) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How to address low yield in the cyclization step during synthesis?
Answer:
- Optimize reaction conditions :
- Temperature: Increase to 120°C in a sealed tube to enhance reaction kinetics .
- Catalysts: Add Pd(OAc) (0.5–1 mol%) to promote cyclization efficiency .
- Purification : Use column chromatography (silica gel, hexane/acetone gradient) to isolate the chromeno-pyrimidine core .
- Mechanistic insight : Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete deprotection) .
Q. How to resolve contradictory bioactivity data across studies (e.g., COX-2 inhibition vs. no effect)?
Answer:
- Assay standardization :
- Use recombinant COX-2 isoforms to eliminate variability in enzyme sources .
- Validate with positive controls (e.g., celecoxib) and replicate in triplicate .
- Structural analogs : Compare activity of derivatives (e.g., 3-methylphenyl vs. 4-fluorophenyl substitutions) to identify SAR trends .
- Molecular docking : Model interactions with COX-2’s active site (PDB: 3LN1) to predict binding affinity discrepancies .
Q. What strategies improve regioselectivity in sulfanyl group functionalization?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., benzoic acid –COOH) with tert-butyl esters during thiolation .
- Directed C–H activation : Use Pd-catalyzed conditions with directing groups (e.g., pyridine) to favor sulfanyl addition at the 4-position of the chromeno-pyrimidine .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at the sulfur atom .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
